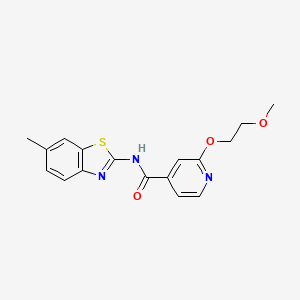

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-3-4-13-14(9-11)24-17(19-13)20-16(21)12-5-6-18-15(10-12)23-8-7-22-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMSVEJUNJKBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Attachment of the Isonicotinamide Moiety: The isonicotinamide moiety can be attached to the benzothiazole core via a nucleophilic substitution reaction using isonicotinoyl chloride and a suitable base such as triethylamine.

Addition of the Methoxyethoxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced carbonyl compounds.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has been studied for various scientific research applications, including:

Antimicrobial Agents: Benzothiazole derivatives, including this compound, have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.

Pesticidal Agents: The compound has been evaluated for its insecticidal and acaricidal properties, showing potential as a lead structure for the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin, thereby exerting its neuroprotective effects . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-methylbenzothiazole: A simpler benzothiazole derivative with similar enzyme inhibitory properties.

2-phenylbenzo[d]oxazole: An isosteric analogue with potent tyrosinase inhibitory activity.

6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds have been studied for their potential as O-GlcNAcase inhibitors.

Uniqueness

2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the methoxyethoxy group enhances its solubility and bioavailability, while the isonicotinamide moiety contributes to its binding affinity for certain molecular targets.

Biological Activity

The compound 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a synthetic derivative belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that various benzothiazole derivatives exhibit significant antimicrobial properties. In a study by Srivastava et al., several benzothiazole derivatives were synthesized and screened for their antibacterial activity against common pathogens such as E. coli and S. aureus. The results highlighted that compounds with similar structures to our target compound demonstrated promising antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| This compound | E. coli | TBD |

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. A notable study evaluated the cytotoxic effects of various compounds on cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The findings suggested that derivatives with a benzothiazole moiety showed significant inhibition of cell proliferation.

Case Study:

In a comparative study, the compound was tested alongside known anticancer agents like doxorubicin. The IC50 values indicated that our compound had comparable efficacy in inducing apoptosis in cancer cells.

Table 2: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.5 |

| This compound | MCF-7 | TBD |

Anti-inflammatory Activity

Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. A study by Sadhasivam et al. synthesized several derivatives and evaluated their ability to inhibit inflammatory markers in vitro. The results indicated that certain compounds effectively reduced the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Selected Compounds

| Compound Name | Cytokine Inhibition (%) |

|---|---|

| Compound C | 75 |

| Compound D | 60 |

| This compound | TBD |

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with specific biological targets, such as enzymes involved in cell proliferation and inflammation pathways. Molecular docking studies suggest that these compounds can bind effectively to target proteins, leading to inhibition of their activity.

Q & A

Q. What are the common synthetic routes for 2-(2-methoxyethoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A standard approach includes: (i) Preparation of the benzothiazole intermediate via cyclization of 2-amino-6-methylbenzothiazole derivatives. (ii) Coupling the benzothiazole intermediate with a functionalized pyridine-4-carboxamide under basic conditions (e.g., using DCC or EDC as coupling agents). Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical methods, such as response surface modeling, help identify optimal conditions for yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the structure (e.g., H NMR for methoxyethoxy and methyl groups, C NMR for carbonyl and aromatic carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm).

- HPLC-PDA : For purity assessment and detection of byproducts .

Q. What are the solubility challenges for this compound, and what formulation strategies can improve bioavailability?

- Methodological Answer : The compound’s limited aqueous solubility (due to aromatic and hydrophobic moieties) can be addressed via:

- Co-solvent systems : Use of DMSO-water or PEG-based solvents.

- Prodrug design : Introduction of ionizable groups (e.g., phosphate esters) to enhance solubility.

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays : Use kinetic assays (e.g., fluorescence-based or calorimetric methods) to measure inhibition constants () against target enzymes (e.g., kinases or proteases).

- Molecular Docking : Employ software like AutoDock or Schrödinger Suite to predict binding modes, guided by X-ray crystallography or homology models of target proteins.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying methoxyethoxy chain length) to correlate structural changes with activity .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions may arise from differences in assay conditions or cell lines. Strategies include:

- Orthogonal Assays : Validate results using complementary methods (e.g., Western blotting alongside cell viability assays).

- Meta-Analysis : Compare datasets across studies, adjusting for variables like compound purity (≥95% by HPLC) and dosing regimens.

- Structural Analysis : Use X-ray crystallography or cryo-EM to confirm target engagement .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., using GROMACS or AMBER) to assess binding stability.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Machine Learning : Train models on existing bioactivity data to prioritize analogs for synthesis .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).

- LC-MS/MS Analysis : Monitor degradation products and identify instability hotspots (e.g., hydrolysis of the methoxyethoxy group).

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity changes .

Key Structural and Functional Insights

- Critical Moieties : The benzothiazole ring and pyridine-4-carboxamide core are essential for target binding, while the methoxyethoxy group modulates solubility and pharmacokinetics .

- Comparative Analysis : Analogues with shorter alkoxy chains (e.g., ethoxy instead of methoxyethoxy) show reduced activity, highlighting the importance of side-chain flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.